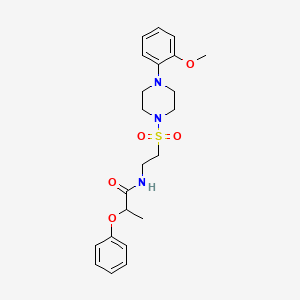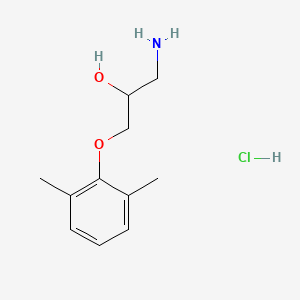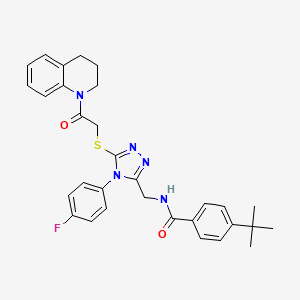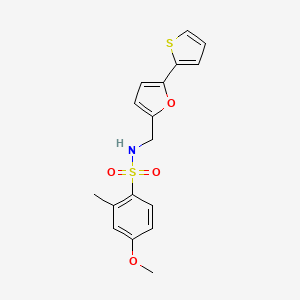
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Scientific Research Applications
Antimicrobial and Antitumor Applications
- Compounds incorporating the sulfamoyl moiety and related structures have been synthesized for antimicrobial applications. For instance, derivatives of 2-cyanoacetamide have shown promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish et al., 2014). Furthermore, novel synthesis routes have led to heterocyclic compounds derived from similar chemical structures, demonstrating significant antitumor activities against various human cancer cell lines, which indicates their potential in cancer therapy (Shams et al., 2010).
Insecticidal and Corrosion Inhibition
- Research has also extended into the insecticidal potential of compounds with similar structural motifs. For example, derivatives have been evaluated against the cotton leafworm, showing efficacy and suggesting applications in pest management (Fadda et al., 2017). Additionally, certain derivatives have been synthesized and assessed as corrosion inhibitors, exhibiting promising inhibition efficiencies and highlighting their potential in materials protection (Yıldırım & Cetin, 2008).
Optoelectronic Properties
- Thiazole-based compounds have been explored for their optoelectronic properties, with specific monomers showing potential in electrochemical polymerization and applications in optoelectronics due to their favorable optical band gaps (Camurlu & Guven, 2015).
Novel Synthesis Approaches
- Innovative synthetic approaches have been developed to create a diverse range of polycyclic heterocycles, incorporating spirooxindole and other rings, through 1,3-dipolar cycloaddition of azomethine ylides. These methodologies offer new pathways for generating biologically interesting compounds with varied applications (Li et al., 2014).
Anti-Diabetic Agents
- A series of bi-heterocyclic compounds has been synthesized and evaluated for their anti-diabetic potential, showing significant inhibitory effects against α-glucosidase enzyme. These findings suggest their utility as anti-diabetic agents, underscoring the therapeutic applications of compounds with similar chemical backbones (Abbasi et al., 2020).
properties
IUPAC Name |
(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS/c15-7-10(13(20)19-14-17-5-6-21-14)11-8-3-1-2-4-9(8)12(16)18-11/h1-6H,(H2,16,18)(H,17,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLMVDSBXYNRDW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)NC3=NC=CS3)N=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C(/C#N)\C(=O)NC3=NC=CS3)/N=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2937592.png)
![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate](/img/structure/B2937593.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2937594.png)

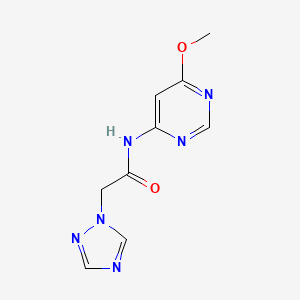

![(E)-2-cyano-3-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2937602.png)

